2-Amino-4-(methylthio)butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(methylthio)butanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methylthio group, and a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methylthio)butanamide hydrochloride typically involves the reaction of 2-Amino-4-(methylthio)butanoic acid with hydrochloric acid. The reaction conditions often include:
Starting Material: 2-Amino-4-(methylthio)butanoic acid.
Reagent: Hydrochloric acid.
Solvent: Water or an appropriate organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to accelerate the reaction and improve selectivity.
Purification: Using techniques like crystallization, filtration, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(methylthio)butanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-Amino-4-(methylthio)butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(methylthio)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylthio)butanoic acid: The precursor to 2-Amino-4-(methylthio)butanamide hydrochloride.
2-Amino-4-(methylthio)butanamide: The non-hydrochloride form of the compound.
2-Amino-4-(methylthio)butanol: A related compound with a hydroxyl group instead of an amide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBMJHINDTXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.